2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Overview
Description
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a dihydrobenzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of Lewis acids like aluminum trichloride or zinc chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as increased resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar reactivity and applications.
Trifluoromethyl-substituted aromatics: These compounds also feature the trifluoromethyl group and are used in various chemical and pharmaceutical applications.
Uniqueness
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific dihydrobenzopyran structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-4,7,9H,5,14H2;1H |
InChI Key |
IJKGBEXAEASHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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